4-Fluoro-2-methoxy-3-methylbenzoic acid (CAS: 1301718-06-8) is a highly specialized tri-substituted aromatic building block.[1][2][3] Unlike its more common di-substituted analogs, this molecule features a "steric lock" motif generated by the contiguous substitution pattern (2-methoxy, 3-methyl, 4-fluoro).[1] This structural congestion restricts bond rotation, making it a critical scaffold for designing atropisomeric kinase inhibitors and rigidifying drug pharmacophores to enhance binding affinity.[1]
This guide details the structural properties, optimized synthetic routes, and validation protocols for researchers utilizing this compound in medicinal chemistry and process development.[1]
Part 1: Structural Analysis & Electronic Properties
The efficacy of this intermediate lies in its specific substitution pattern. The 3-methyl group is "sandwiched" between the 2-methoxy and 4-fluoro groups, creating significant steric pressure that influences both chemical reactivity and biological conformation.[1]
The "Buttressing Effect": The 3-methyl group forces the 2-methoxy group to twist out of the aromatic plane to minimize steric clash.[1] This pre-organizes the molecule, reducing the entropy penalty upon binding to a protein target.[1]
Fluorine Inductive Effect: The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack but activating the para position (C1) for nucleophilic attack in precursor stages.[1]
Figure 1: Structural connectivity highlighting the steric clash between the methoxy and methyl groups which induces conformational rigidity.[1]
Part 2: Synthetic Routes & Process Chemistry
Synthesizing 1301718-06-8 requires navigating the competing directing effects of the substituents.[1] The most robust method utilizes Directed Ortho Metalation (DoM) , leveraging the methoxy group's superior coordinating ability over fluorine.[1]
Rationale: The methoxy group (-OMe) is a strong Ortho-Directing Group (ODG) due to the coordination of lithium to the oxygen lone pair.[1] While fluorine is also an ODG (via inductive acidification), the coordination effect of the methoxy group generally dominates, especially when using n-BuLi.[1]
Challenge: The position between the Methyl and Methoxy groups (C2 in precursor) is blocked. The position ortho to the Methoxy group (C4 in precursor) is the target.[1]
Mechanism: TMEDA breaks the n-BuLi hexamer aggregates, increasing the kinetic basicity of the butyl anion to effect deprotonation at low temperatures.[1]
Figure 2: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to install the carboxylic acid moiety.
Detailed Experimental Protocol (Self-Validating)
Step 1: Lithiation
Setup: Flame-dried 250 mL round-bottom flask, N2 atmosphere.
Charge: Dissolve 1-fluoro-3-methoxy-2-methylbenzene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.5 M concentration).
Cooling: Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent lateral lithiation of the benzylic methyl group.
Addition: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.
Aging: Stir at -78°C for 2 hours. The solution typically turns yellow/orange, indicating lithiated anion formation.[1]
Step 2: Carboxylation
Quench: Cannulate the cold lithiated solution onto an excess of crushed, anhydrous Dry Ice (CO2) in a separate flask. Allow to warm to Room Temperature (RT) overnight.
Workup: Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).[1]
Purification: The crude acid can often be purified by Acid-Base extraction (dissolve in NaHCO3, wash organics, re-acidify aqueous layer to precipitate product) or recrystallization from Ethanol/Water.[1]
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.[1]
Fragment Pattern: Loss of CO2 (M-44) is common in MS/MS experiments.[1]
Part 4: Applications in Drug Discovery
4.1 Bioisosterism & Pharmacophore Design
This molecule is frequently used to replace 2-methoxy-4-fluorobenzoic acid when greater metabolic stability or conformational restriction is required.[1]
Metabolic Stability: The 3-methyl group blocks the potential metabolic "soft spot" on the ring, preventing hydroxylation.[1]
Kinase Selectivity: In EGFR inhibitors (e.g., Osimertinib analogs), the specific orientation of the methoxy group—enforced by the 3-methyl—can determine selectivity between Wild Type and Mutant (T790M) kinases.[1]
Storage: Store at 2-8°C under inert gas. The methoxy group makes the ring electron-rich, potentially susceptible to oxidation over long periods if exposed to air.[1]
References
Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393.[1] [Link][1]
Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] [Link][1]
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for lithiation protocols).
Molecular weight and formula C9H9FO3 benzoic acid derivatives
An In-depth Technical Guide to Benzoic Acid Derivatives with Molecular Formula C₉H₉FO₃ Abstract This technical guide provides a comprehensive exploration of benzoic acid derivatives possessing the molecular formula C₉H₉F...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Benzoic Acid Derivatives with Molecular Formula C₉H₉FO₃
Abstract
This technical guide provides a comprehensive exploration of benzoic acid derivatives possessing the molecular formula C₉H₉FO₃. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. This document serves as a core resource for researchers, scientists, and drug development professionals, offering in-depth analysis of the isomers of C₉H₉FO₃, their synthesis, characterization, and potential therapeutic applications. We will delve into the causal relationships behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of Fluorinated Benzoic Acids in Medicinal Chemistry
Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, a simple aromatic carboxylic acid, offers a versatile template for chemical modification to modulate pharmacokinetic and pharmacodynamic profiles.[3]
The strategic incorporation of fluorine is a cornerstone of contemporary drug design. Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine substitution can profoundly influence a molecule's:
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often enhancing the metabolic half-life of a drug candidate.
Lipophilicity: Fluorine can increase a molecule's ability to cross cellular membranes.[4]
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.
Acidity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby carboxylic acid group, impacting its ionization state at physiological pH and, consequently, its solubility and target engagement.[5]
This guide focuses on the specific class of compounds with the formula C₉H₉FO₃, providing a detailed examination of their isomeric possibilities and the scientific rationale for their synthesis and analysis.
Molecular Formula and Weight
The fundamental properties of the C₉H₉FO₃ molecular formula are summarized below.
Isomeric Landscape of C₉H₉FO₃ Benzoic Acid Derivatives
The C₉H₉FO₃ formula allows for several structural isomers built upon the benzoic acid core. The primary isomers of interest arise from the arrangement of the remaining C₂, H₄, F, and O atoms as substituents on the benzene ring. The most common and synthetically accessible arrangements include:
An ethoxy and a fluoro group
A methoxy, a methyl, and a fluoro group
A hydroxy, an ethyl, and a fluoro group
For the purpose of this guide, we will focus on a representative isomer, 4-Ethoxy-3-fluorobenzoic acid , to illustrate the core principles of synthesis and characterization.
Caption: Structure of 4-Ethoxy-3-fluorobenzoic acid.
Physicochemical Properties (Predicted and Inferred):
The properties of this isomer are dictated by its functional groups. The carboxylic acid group allows for hydrogen bonding, while the ethoxy group adds lipophilicity. The fluorine atom enhances electronegativity and can influence crystal packing.
Intermolecular hydrogen bonding from the carboxylic acid dimers leads to a relatively high melting point.[9]
Solubility
Poorly soluble in cold water; soluble in hot water, alcohols, acetone, and ether.[7][8]
The non-polar benzene ring and ethoxy group dominate, but the carboxylic acid provides some polarity and solubility in polar organic solvents.
pKa
~3.8 - 4.0
The pKa of benzoic acid is ~4.2.[8] The ortho-fluoro substituent is strongly electron-withdrawing, which stabilizes the carboxylate anion, thereby increasing acidity and lowering the pKa. The para-ethoxy group is electron-donating, which slightly counteracts this effect.
Synthesis and Mechanistic Insights
A robust synthesis of 4-ethoxy-3-fluorobenzoic acid can be achieved from commercially available starting materials. The chosen pathway must be efficient and allow for controlled regiochemistry.
Proposed Synthetic Workflow
A logical synthetic route begins with 3-fluoro-4-hydroxybenzaldehyde, proceeding through a Williamson ether synthesis followed by an oxidation to yield the final carboxylic acid.
Caption: Synthetic workflow for 4-Ethoxy-3-fluorobenzoic acid.
Causality Behind Experimental Choices:
Step 1 (Ether Synthesis): The phenolic hydroxyl group is acidic enough to be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile that readily attacks the electrophilic carbon of iodoethane in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that facilitates this reaction.
Step 2 (Oxidation): Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting an aldehyde to a carboxylic acid. The reaction is typically performed under basic conditions and heated to ensure completion. An acidic workup is required afterward to protonate the carboxylate salt.
Step 3 (Purification): Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for the dissolution of the product when hot and its precipitation as pure crystals upon cooling, leaving impurities behind in the solvent.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
Spectroscopic Data Summary (Expected)
Technique
Expected Observations
¹H NMR
- Carboxylic Acid (-COOH): Broad singlet, δ > 11-12 ppm. - Aromatic Protons: 3 signals in the aromatic region (δ 7-8 ppm), showing splitting patterns consistent with ortho, meta, and para couplings. The fluorine atom will introduce additional H-F coupling. - Ethoxy (-OCH₂CH₃): Quartet (CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.4 ppm.
¹³C NMR
- Carbonyl (-C=O): Signal around δ 165-170 ppm. - Aromatic Carbons: 6 signals, with the carbon directly bonded to fluorine showing a large C-F coupling constant. - Ethoxy Carbons: Signals for -OCH₂ (~δ 64 ppm) and -CH₃ (~δ 15 ppm).
FTIR (cm⁻¹)
- O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. - C=O Stretch (Carbonyl): Strong, sharp peak around 1700-1720.[10] - C-O Stretch (Ether & Acid): Peaks in the 1200-1300 region. - C-F Stretch: Strong peak around 1000-1100.
Mass Spec (ESI-)
- [M-H]⁻: A prominent peak at m/z 183.046, corresponding to the deprotonated molecule.[6]
Experimental Protocols
Protocol: Synthesis of 4-Ethoxy-3-fluorobenzoic acid
Materials:
3-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
Iodoethane (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
Acetone, anhydrous
Potassium Permanganate (KMnO₄) (1.5 eq)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl), concentrated
Ethanol
Deionized Water
Procedure:
Etherification:
To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-hydroxybenzaldehyde and anhydrous acetone.
Add anhydrous potassium carbonate to the mixture.
Slowly add iodoethane via a dropping funnel while stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
Evaporate the acetone under reduced pressure to yield crude 4-ethoxy-3-fluorobenzaldehyde.
Oxidation:
Prepare a solution of KMnO₄ in water containing a small amount of NaOH.
Dissolve the crude aldehyde from the previous step in a minimal amount of a suitable solvent (e.g., t-butanol/water).
Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.
After the addition is complete, heat the mixture gently (50-60°C) for 1 hour to ensure completion. A brown precipitate of MnO₂ will form.
Cool the mixture and filter off the MnO₂.
Carefully acidify the clear filtrate with concentrated HCl until the pH is ~2. The white precipitate of 4-ethoxy-3-fluorobenzoic acid will form.
Purification:
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from a hot ethanol/water mixture.
Dry the purified crystals in a vacuum oven.
Characterize the final product using NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Development & SAR Insights
Benzoic acid derivatives are versatile in drug discovery, with applications ranging from antimicrobial agents to enzyme inhibitors.[2][11][12] The C₉H₉FO₃ scaffold, exemplified by 4-ethoxy-3-fluorobenzoic acid, is a promising starting point for lead optimization.
Structure-Activity Relationship (SAR) Logic:
The biological activity of this class of molecules can be fine-tuned by modifying the substituents. The following diagram illustrates the key relationships.
A Comprehensive Technical Guide to 4-Fluoro-2-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4-Fluoro-2-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Fluoro-2-methoxy-3-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While not as extensively documented in public databases as some of its isomers, this guide consolidates available information on its chemical identity, physicochemical properties, and potential synthetic routes. By examining related compounds and citing established chemical principles, this document offers a foundational understanding for researchers and developers working with this and similar molecular scaffolds.
Chemical Identity and Structure
4-Fluoro-2-methoxy-3-methylbenzoic acid is a polysubstituted benzoic acid derivative. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl group on the benzene ring, offers a distinct electronic and steric profile that can be leveraged in the design of novel molecules.
It is important to note that while a CAS number has been assigned and the compound is available from commercial suppliers, a dedicated PubChem Compound ID (CID) has not been found. Researchers should exercise due diligence in confirming the identity and purity of this compound from their chosen source.
Molecular Structure:
The structure of 4-Fluoro-2-methoxy-3-methylbenzoic acid, as determined from its SMILES string, is depicted below.
Caption: 2D structure of 4-Fluoro-2-methoxy-3-methylbenzoic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, including its solubility, reactivity, and pharmacokinetic profile in drug development.
From the carbonyl oxygen, methoxy oxygen, and fluorine.
Rotatable Bond Count
2
The C-C bond of the carboxylic acid and the C-O bond of the methoxy group.
These predicted values suggest that 4-Fluoro-2-methoxy-3-methylbenzoic acid possesses drug-like properties according to Lipinski's rule of five, making it an attractive scaffold for medicinal chemistry programs.
Synthesis and Experimental Protocols
Proposed Retrosynthetic Analysis:
A logical approach to the synthesis would involve the construction of the substituted benzene ring followed by the introduction or modification of the carboxylic acid group.
Caption: Proposed retrosynthetic pathway for 4-Fluoro-2-methoxy-3-methylbenzoic acid.
Exemplary Synthetic Protocol (Hypothetical):
The following protocol is a hypothetical, multi-step synthesis based on common organic transformations. It is crucial that this protocol is validated and optimized in a laboratory setting.
Step 1: Synthesis of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene
Starting Material: Begin with a commercially available, appropriately substituted aniline, for example, 4-fluoro-2-methoxy-3-methylaniline.
Diazotization: Dissolve the aniline in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
Work-up: After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formylation to 4-Fluoro-2-methoxy-3-methylbenzaldehyde
Grignard Formation: React the aryl bromide from Step 1 with magnesium turnings in anhydrous THF to form the Grignard reagent.
Formylation: Cool the Grignard reagent to 0 °C and add N,N-dimethylformamide (DMF) dropwise.
Hydrolysis: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
Work-up and Purification: Extract the aldehyde with an organic solvent, wash, dry, and purify by column chromatography.
Step 3: Oxidation to 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Oxidation: Dissolve the aldehyde from Step 2 in a suitable solvent like acetone or a mixture of t-butanol and water.
Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at a controlled temperature.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Quench any excess oxidant. If using KMnO₄, filter off the manganese dioxide. Acidify the aqueous solution to precipitate the carboxylic acid.
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Applications and Research Interest
Substituted benzoic acids are valuable building blocks in several areas of research and development.
Medicinal Chemistry: The structural motifs present in 4-Fluoro-2-methoxy-3-methylbenzoic acid are found in various biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and methyl groups can modulate lipophilicity and steric interactions with biological targets. Analogues of this compound could be explored as inhibitors of enzymes or ligands for receptors. For instance, similar fluorinated benzoic acids serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2]
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The specific substitution pattern of this compound could lead to materials with unique electronic and physical properties.
Conclusion
4-Fluoro-2-methoxy-3-methylbenzoic acid represents a chemical entity with significant potential for further investigation in both academic and industrial research. While its public documentation is currently limited, this guide provides a foundational framework for understanding its properties and potential synthesis. The unique combination of functional groups on the aromatic ring makes it a promising scaffold for the development of novel pharmaceuticals and advanced materials. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and after a thorough review of relevant literature.
References
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 26, 2026, from [Link]
Stenutz. (n.d.). 4-fluoro-3-methoxybenzoic acid. Retrieved February 26, 2026, from [Link]
Application Notes and Protocols for the Esterification of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction 4-Fluoro-2-methoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic aci...
4-Fluoro-2-methoxy-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its substituents—a fluorine atom, a methoxy group, and a methyl group—imparts unique electronic and steric properties that can influence molecular interactions and metabolic stability. Ester derivatives of this acid are often crucial intermediates in multi-step synthetic pathways, enabling further functionalization or acting as key structural motifs in final products.
However, the esterification of 4-Fluoro-2-methoxy-3-methylbenzoic acid presents a notable challenge due to the "ortho-effect."[1] The presence of the methoxy group at the ortho position relative to the carboxylic acid functionality introduces significant steric hindrance, which can impede the approach of an alcohol nucleophile. This steric congestion necessitates carefully selected reaction conditions to achieve efficient ester formation.
This comprehensive guide provides detailed application notes and protocols for the successful esterification of 4-Fluoro-2-methoxy-3-methylbenzoic acid. We will explore several robust methodologies, from classic acid-catalyzed reactions to modern coupling techniques, offering researchers a selection of field-proven strategies to overcome the inherent steric challenges. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering scientists to not only execute these reactions but also to troubleshoot and adapt them to their specific needs.
Understanding the Challenge: The Ortho-Effect
The "ortho-effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzoic acid derivative influences its acidity and reactivity in ways not solely attributable to its electronic properties. In the case of 4-Fluoro-2-methoxy-3-methylbenzoic acid, the ortho-methoxy group sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[1] This disruption of coplanarity can affect the resonance stabilization of the carboxylate anion and, more critically for esterification, physically obstruct the incoming alcohol from attacking the carbonyl carbon.[1] Therefore, standard esterification methods may proceed slowly or result in low yields.
Recommended Esterification Methodologies
To address the steric hindrance in 4-Fluoro-2-methoxy-3-methylbenzoic acid, several esterification strategies can be employed. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the desired purity of the final product.
Modified Fischer-Speier Esterification: The Classical Approach Under Forcing Conditions
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] For sterically hindered substrates like 4-Fluoro-2-methoxy-3-methylbenzoic acid, driving the equilibrium towards the product is crucial. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[2] To overcome the steric hindrance, elevated temperatures and longer reaction times are often necessary.
Causality Behind Experimental Choices:
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, maximizing the probability of a successful collision with the sterically hindered carbonyl carbon. This follows Le Chatelier's principle, pushing the equilibrium towards the ester.[2]
Strong Acid Catalyst: A strong protic acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.
Elevated Temperature: Increased thermal energy provides the molecules with the necessary activation energy to overcome the steric barrier imposed by the ortho-methoxy group. Refluxing the reaction mixture is a common practice.
Experimental Protocol: Synthesis of Methyl 4-Fluoro-2-methoxy-3-methylbenzoate
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and standard laboratory glassware.
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methoxy-3-methylbenzoic acid (1.0 eq).
Add a large excess of anhydrous methanol (e.g., 20-40 equivalents). The methanol will act as both the reactant and the solvent.
Cool the mixture in an ice bath to 0 °C.
With vigorous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
Remove the ice bath and attach a reflux condenser.
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate or diethyl ether.
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-fluoro-2-methoxy-3-methylbenzoate.
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Fischer-Speier Esterification of Substituted Benzoic Acids
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification: A Mild and Efficient Alternative
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer-Speier method, the Steglich esterification offers a milder and often more efficient alternative.[9][10][11] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11]
Causality Behind Experimental Choices:
Carbodiimide Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the unactivated carboxylic acid.
DMAP Catalyst: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This intermediate readily reacts with the alcohol to form the ester, and the DMAP is regenerated. The use of DMAP significantly accelerates the reaction and suppresses the formation of an unreactive N-acylurea byproduct.[12]
Mild Reaction Conditions: The Steglich esterification is typically performed at room temperature in an aprotic solvent, making it suitable for substrates with sensitive functional groups.
Experimental Protocol: Synthesis of an Ester of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Materials:
4-Fluoro-2-methoxy-3-methylbenzoic acid
Alcohol (e.g., ethanol, isopropanol)
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-methoxy-3-methylbenzoic acid (1.0 eq), the desired alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
Dissolve the components in anhydrous dichloromethane or tetrahydrofuran.
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of DCC or EDC (1.1 eq) in the reaction solvent dropwise to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU. If EDC was used, the urea byproduct is water-soluble and will be removed during the work-up.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
The crude ester can be purified by column chromatography on silica gel.
Data Presentation: Steglich Esterification of Various Carboxylic Acids
Yamaguchi Esterification: Superior for Highly Hindered Systems
For exceptionally sterically hindered carboxylic acids where even the Steglich esterification may be sluggish, the Yamaguchi esterification provides a powerful solution.[9][13] This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[9][13]
Causality Behind Experimental Choices:
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): This highly reactive and sterically hindered acid chloride readily forms a mixed anhydride with the substrate carboxylic acid. The steric bulk of the trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the substrate's acyl group.
Stoichiometric DMAP: In the Yamaguchi protocol, DMAP is used in stoichiometric amounts to ensure the rapid and complete formation of the highly reactive N-acylpyridinium intermediate, which then readily reacts with the alcohol.[13]
Two-Step, One-Pot Procedure: The formation of the mixed anhydride and the subsequent esterification are typically carried out sequentially in the same reaction vessel, which simplifies the experimental procedure.
Experimental Protocol: Synthesis of an Ester of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Materials:
4-Fluoro-2-methoxy-3-methylbenzoic acid
Alcohol
2,4,6-Trichlorobenzoyl chloride (TCBC)
Triethylamine (Et₃N)
4-Dimethylaminopyridine (DMAP)
Anhydrous Toluene or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
To a solution of 4-Fluoro-2-methoxy-3-methylbenzoic acid (1.0 eq) in anhydrous toluene or THF, add triethylamine (1.1 eq).
Stir the mixture at room temperature for 15 minutes.
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for an additional 1-2 hours at room temperature to form the mixed anhydride.
In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in the same anhydrous solvent.
Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.
Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel.
Data Presentation: Yamaguchi Esterification of Hindered Carboxylic Acids
The successful esterification of the sterically hindered 4-Fluoro-2-methoxy-3-methylbenzoic acid hinges on the selection of an appropriate synthetic strategy that can effectively overcome the steric impediment of the ortho-methoxy group. While the classical Fischer-Speier esterification can be driven to completion with forcing conditions, milder and more efficient methods like the Steglich and Yamaguchi esterifications are often preferable, particularly for sensitive substrates.
This guide has provided detailed, field-proven protocols for these key methodologies, along with the scientific rationale behind the experimental choices. By understanding the principles of each reaction, researchers can confidently select and optimize the conditions for their specific synthetic goals. The provided comparative data and workflow diagrams serve as valuable tools for experimental design and execution.
References
Yamaguchi, M., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.
William Reusch. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]
Rahim, S. A., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(Supp. 1), 53-62.
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
Thieme. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Science of Synthesis, 2023(1), e230009h.
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Application Note: Scalable Synthesis Routes for Fluorinated Methoxy Benzoic Acids
Executive Summary & Strategic Rationale Fluorinated methoxy benzoic acids are critical pharmacophores in modern medicinal chemistry, serving as precursors for kinase inhibitors, fluoroquinolones, and transthyretin stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Fluorinated methoxy benzoic acids are critical pharmacophores in modern medicinal chemistry, serving as precursors for kinase inhibitors, fluoroquinolones, and transthyretin stabilizers. The strategic introduction of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the methoxy group provides solubility and hydrogen-bond acceptance.
However, scaling these syntheses presents a "Process Trilemma": Regioselectivity vs. Cost vs. Safety .
The Challenge: Traditional electrophilic fluorination (e.g., Selectfluor) is cost-prohibitive at multi-kilogram scales. Conversely, the classic Balz-Schiemann reaction poses severe thermal runaway risks in batch mode due to diazonium salt accumulation.
The Solution: This guide details three distinct protocols tailored to specific development phases:
Route A (Process Scale): Continuous Flow Balz-Schiemann for safety and throughput.
Route B (Precision Scale): Directed Ortho Metalation (DoM) for difficult substitution patterns.
Route C (Discovery Scale): Late-stage Electrophilic Fluorination for rapid analog generation.
Decision Matrix: Selecting the Optimal Route
Before initiating synthesis, use this logic flow to determine the appropriate methodology based on your target isomer and scale.
Figure 1: Strategic decision tree for selecting the synthesis route based on scale, cost, and regiochemical requirements.
Target Application: Multi-kilogram synthesis of 3-fluoro-4-methoxybenzoic acid or 4-fluoro-3-methoxybenzoic acid.
Principle: Converting an aniline precursor to an aryl fluoride via a diazonium salt.[1]
Safety Critical: In batch mode, dry diazonium tetrafluoroborates are shock-sensitive explosives. Continuous flow chemistry eliminates the accumulation of hazardous intermediates by consuming them immediately after generation.
In-line Check: IR spectroscopy can monitor the disappearance of the N-H stretch and appearance of the diazonium band (~2260 cm⁻¹).
Fluorodediazoniation (Module 2):
The stream passes directly into the heated reactor (60–80°C).
Residence time (
): 2–5 minutes.
Mechanism:[4][5][6][7][8][9] The diazonium salt decomposes, releasing N₂ gas and forming the C-F bond. The BPR keeps N₂ in solution to prevent slug flow.
Work-up:
Stream exits into a quenching vessel containing aq. Na₂CO₃.[2]
Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.
Hydrolysis (Batch Step):
Treat the crude ester with NaOH/MeOH to yield the free acid.
Critical Process Parameters (CPPs):
Temperature Control: Deviation >5°C in Module 2 can lead to tar formation (too hot) or incomplete conversion (too cold).
Stoichiometry: Excess BF₃ is crucial to stabilize the diazonium intermediate prevents side reactions (phenol formation).
Target Application: Synthesis of ortho-fluorinated isomers (e.g., 2-fluoro-3-methoxybenzoic acid) that are difficult to access via electrophilic substitution.
Principle: The methoxy group (OMe) acts as a Directed Metalation Group (DMG), guiding a strong base (Li-reagent) to deprotonate the ortho position.[10]
Protocol 2: Lithiation-Fluorination Sequence
Reagents:
Substrate: Anisic acid derivative (protected as oxazoline or amide if necessary, or simple anisole for subsequent carboxylation).
Base: n-Butyllithium (n-BuLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Aging: Stir for 1 hour at -78°C to ensure complete lithiation.
Fluorination (The "Trapping" Step):
Dissolve NFSI (1.2 equiv) in THF.
Add NFSI solution slowly to the lithiated species.
Note: The reaction is exothermic. Monitor internal temp closely.
Warming & Quench:
Allow mixture to warm to room temperature over 4 hours.
Quench with sat. NH₄Cl solution.
Purification:
Acidify aqueous layer to pH 2. Extract with diethyl ether.
Recrystallize from water/ethanol (See Purification section).
Self-Validating Checkpoint:
Take an aliquot after Step 2 (Lithiation), quench with D₂O, and run NMR. >95% deuterium incorporation at the ortho position confirms successful lithiation. If low, check moisture content of THF.
Disclaimer: The protocols described involve hazardous chemicals, including hydrofluoric acid derivatives and explosive intermediates. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methoxy-3-methylbenzoic acid
Welcome to the Technical Support Portal for the synthesis and scale-up of 4-Fluoro-2-methoxy-3-methylbenzoic acid (CAS: 1301718-06-8) . This guide is engineered for process chemists, researchers, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Portal for the synthesis and scale-up of 4-Fluoro-2-methoxy-3-methylbenzoic acid (CAS: 1301718-06-8) . This guide is engineered for process chemists, researchers, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting to resolve regioselectivity and yield bottlenecks.
The synthesis of highly substituted fluoroarenes requires absolute regiocontrol. The most robust synthetic pathway utilizes the Directed ortho Metalation (DoM) of 3-fluoro-1-methoxy-2-methylbenzene, followed by carboxylation.
Why DoM over Electrophilic Aromatic Substitution (EAS)?
Electrophilic bromination of 3-fluoro-1-methoxy-2-methylbenzene is governed by steric hindrance. Because the methoxy group is a strong ortho/para director, EAS predominantly yields the para-isomer (4-bromo-3-fluoro-1-methoxy-2-methylbenzene), which ultimately leads to the incorrect regioisomer (2-fluoro-4-methoxy-3-methylbenzoic acid) upon Grignard formation and carboxylation.
Conversely, DoM leverages the methoxy group as a potent Directed Metalation Group (DMG). The lithium cation coordinates to the methoxy oxygen, kinetically driving deprotonation exclusively to the adjacent C6 position. While fluorine is also an ortho-directing group, the methoxy group sits significantly higher on the DMG hierarchy, ensuring selective C6 deprotonation when using a highly coordinating base system like sec-BuLi/TMEDA ([1],[2]).
Mechanistic divergence between DoM (Targeted) and EAS (Undesired) synthesis pathways.
Quantitative Data: Base & Condition Optimization
The choice of base and temperature dictates the chemoselectivity (ring vs. benzylic deprotonation) and regioselectivity of the reaction ([3]).
Base System
Additive
Temp (°C)
Regioselectivity (C6:C4)
Yield (%)
Mechanistic Outcome
n-BuLi
None
-78
70:30
45
Poor coordination; mixed ring isomers.
n-BuLi
TMEDA
-78
85:15
65
Improved coordination; minor benzylic metalation.
sec-BuLi
TMEDA
-78
>95:5
88
Optimal kinetic control; high regioselectivity.
sec-BuLi
TMEDA
-40
60:40
<40
Thermodynamic equilibration to benzylic anion.
Self-Validating Experimental Protocol
This protocol integrates in-process analytical checks to guarantee that each step is successful before proceeding, preventing the waste of downstream reagents.
Step 1: System Preparation & Base Titration
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Titrate sec-BuLi using diphenylacetic acid in THF. Validation: The solution must turn a persistent pale yellow, confirming the exact molarity of the active alkyllithium species.
Dissolve 3-fluoro-1-methoxy-2-methylbenzene (1.0 equiv) and anhydrous TMEDA (1.1 equiv) in anhydrous THF (0.2 M).
Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.
Add titrated sec-BuLi (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
Self-Validating Check: Extract a 0.5 mL aliquot via syringe and quench into 1 mL of MeOD. Analyze via GC-MS. Proceed to Step 3 only if a mass shift of +1 Da is observed with >95% purity at the C6 position.
Step 3: Electrophilic Quench
Generate anhydrous CO₂ gas by subliming dry ice and passing the gas through a Drierite/silica column.
Bubble the anhydrous CO₂ directly into the -78 °C reaction mixture for 45 minutes. The solution will decolorize as the aryllithium species is consumed.
Step 4: Workup & Isolation
Quench the reaction with sat. NH₄Cl, allow it to warm to room temperature, and remove THF in vacuo.
Dilute with water and wash with diethyl ether to remove unreacted starting material.
Acidify the aqueous layer to pH 2 using 1M HCl. The target 4-Fluoro-2-methoxy-3-methylbenzoic acid will precipitate.
Filter, wash with cold water, and recrystallize from toluene/heptane to achieve >99% HPLC purity.
Troubleshooting & FAQs
Q: My starting material is fully consumed, but my yield of the target acid is <30%. What happened?A: This is the hallmark of a "proton quench." If you used bulk dry ice directly in the reaction, condensed atmospheric moisture (H₂O) likely reacted with your aryllithium intermediate faster than the CO₂, reverting it back to the starting material upon workup. Solution: Always use sublimed, column-dried CO₂ gas, or pour the reaction mixture onto a massive excess of freshly crushed, strictly anhydrous dry ice.
Q: GC-MS analysis of my product shows a mass matching the target, but NMR reveals an acetic acid derivative. Why?A: You are experiencing benzylic metalation. The C2-methyl group is flanked by highly electronegative fluorine and methoxy groups, making its protons unusually acidic. If your reaction temperature rises above -60 °C, the kinetically favored C6-aryllithium will thermodynamically equilibrate to the more stable benzylic lithium. Solution: Ensure strict internal temperature control at -78 °C and avoid prolonged metalation times.
Q: Can I substitute n-BuLi for sec-BuLi to save costs?A: It is highly discouraged for this specific substrate. n-BuLi is less sterically hindered and less basic than sec-BuLi. Using n-BuLi often results in incomplete metalation and increases the likelihood of nucleophilic attack or competing ortho-fluorine lithiation. sec-BuLi/TMEDA provides the necessary bulk and basicity to enforce strict kinetic deprotonation at the C6 position ([4]).
Diagnostic workflow for resolving low yield issues during the carboxylation step.
References
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[Link]
Snieckus, V., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7384–7508.[Link]
Technical Support Center: Purification of 4-Fluoro-2-methoxy-3-methylbenzoic Acid Intermediates
Welcome to the technical support guide for the purification of intermediates in the synthesis of 4-Fluoro-2-methoxy-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of intermediates in the synthesis of 4-Fluoro-2-methoxy-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common purification challenges.
Introduction
4-Fluoro-2-methoxy-3-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of its synthetic intermediates is paramount to ensure the desired yield and quality of the final active pharmaceutical ingredient (API). This guide provides troubleshooting advice and frequently asked questions to assist in the purification of these critical intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of intermediates for 4-Fluoro-2-methoxy-3-methylbenzoic acid.
Problem 1: Low Purity of the Final Benzoic Acid Product After Recrystallization
Scenario: You have synthesized 4-Fluoro-2-methoxy-3-methylbenzoic acid, but after recrystallization, analytical data (e.g., HPLC, NMR) shows significant impurities.
Possible Causes and Solutions:
Incomplete Reaction or Presence of Starting Materials:
Cause: The initial reaction may not have gone to completion, leaving unreacted starting materials or byproducts.
Solution: Before recrystallization, it's crucial to perform an aqueous work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting materials. Subsequently, acidify the aqueous layer with an acid like 1N HCl to a pH of around 4 to precipitate your desired benzoic acid product.[1] This acid-base extraction is a highly effective preliminary purification step.
Inappropriate Recrystallization Solvent:
Cause: The chosen solvent may have either too high or too low solubility for your compound at room temperature, leading to poor recovery or inefficient impurity removal. Benzoic acid and its derivatives are often much more soluble in hot water compared to cold water, making it a good candidate for recrystallization.[2]
Solution: Conduct small-scale solvent screening to find the optimal recrystallization solvent or solvent system. Ideal solvents will dissolve the compound completely at elevated temperatures but have low solubility at cooler temperatures.[3] For fluorinated benzoic acids, solvent systems like ethanol-water or hot ethyl acetate can be effective.[4][5]
Crystallization Occurred Too Rapidly:
Cause: Rapid cooling of the saturated solution can trap impurities within the crystal lattice.[3]
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[2][6] This promotes the formation of larger, purer crystals. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[2]
Presence of Isomeric Impurities:
Cause: The synthesis of substituted benzoic acids can sometimes lead to the formation of positional isomers, which may have very similar solubility profiles to the desired product.[7]
Solution: If recrystallization fails to separate isomers, column chromatography is a more effective technique.[8] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate isomers.
Workflow for Troubleshooting Low Purity after Recrystallization
Caption: Troubleshooting workflow for low purity of benzoic acid.
Problem 2: Difficulty in Purifying Amine Intermediates
Scenario: You are working with an aniline intermediate, such as 4-fluoro-3-methoxyaniline, and are facing challenges in its purification.[4]
Possible Causes and Solutions:
Oxidation of the Amine:
Cause: Aniline derivatives can be susceptible to air oxidation, leading to colored impurities.
Solution: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified amine in a dark, cool place. During work-up, washing with a solution of sodium bisulfite can help to remove some colored oxidation byproducts.
Incomplete Separation from Reaction Byproducts:
Cause: The synthesis of anilines can result in byproducts with similar polarities.
Solution: Column chromatography is generally the most effective method for purifying amine intermediates. A silica gel column with a gradient elution of ethyl acetate in a non-polar solvent like hexane is a good starting point. The progress can be monitored by thin-layer chromatography (TLC).[9]
Residual Acid or Base from the Reaction:
Cause: Incomplete neutralization after an acid or base-catalyzed reaction can leave residual salts.
Solution: Ensure thorough washing of the organic extract with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate before concentrating.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for intermediates of 4-Fluoro-2-methoxy-3-methylbenzoic acid?
A1: The most common and effective purification methods include:
Recrystallization: This is a primary technique for purifying solid compounds like the final benzoic acid product. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[3]
Column Chromatography: This is a highly versatile technique for separating a wide range of compounds, including intermediates that are oils or solids. It is particularly useful for separating isomers or compounds with similar polarities.[8]
Acid-Base Extraction: This is a powerful work-up technique to separate acidic or basic compounds from neutral impurities. For the final benzoic acid product, this involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution, and then re-precipitating it by adding acid.[1]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
Not react chemically with the compound to be purified.
Dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off hot).
Be volatile enough to be easily removed from the purified crystals.
Commonly, a trial-and-error approach with small amounts of the crude product and different solvents is the most practical way to determine the best solvent.
Q3: My compound seems to be an oil, not a solid. How can I purify it?
A3: If your intermediate is an oil, recrystallization is not a suitable method. The preferred method for purifying oils is column chromatography. If the oil is thermally stable, vacuum distillation can also be an option for purification, provided the boiling points of the desired compound and impurities are sufficiently different.
Q4: What are the key considerations for purifying fluorinated aromatic compounds?
A4: Fluorinated aromatic compounds can sometimes exhibit different solubility and polarity characteristics compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine can affect the pKa of acidic or basic groups, which might require adjustments to the pH during acid-base extractions. Various analytical techniques such as ion chromatography-electrospray mass spectrometry can be employed for the separation and determination of fluorobenzoic acids.[10][11]
Q5: How can I confirm the purity of my final product and intermediates?
A5: A combination of analytical techniques should be used to confirm purity:
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities.
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.
Experimental Protocols
Protocol 1: General Recrystallization of a Substituted Benzoic Acid
Dissolution: In an Erlenmeyer flask, add the crude benzoic acid derivative. Add a minimal amount of a suitable solvent (e.g., water, ethanol/water mixture). Heat the mixture on a hot plate while stirring to dissolve the solid completely.[2][6] If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[2][6]
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[6]
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2][6]
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[2] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Acid-Base Extraction for Purification of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be deprotonated and move into the aqueous layer. Repeat the extraction of the organic layer with the bicarbonate solution to ensure complete transfer.
Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1N HCl with stirring until the pH is approximately 4.[1] The desired benzoic acid will precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction purification.
Data Presentation
Table 1: Common Recrystallization Solvents for Benzoic Acid Derivatives
Solvent/Solvent System
Typical Application
Notes
Water
Good for simple benzoic acids with some polarity.
Solubility is highly temperature-dependent.[2][12]
Ethanol/Water
A versatile system for a wide range of polarities.
The ratio can be adjusted for optimal results.
Methanol/Water
Similar to ethanol/water, offers good versatility.[12]
Often used for compounds that are too soluble in alcohols.
Toluene
For non-polar derivatives.
Higher boiling point, may be harder to remove.
Hexane/Ethyl Acetate
A mixed solvent system for fine-tuning solubility.
The ratio is critical for successful recrystallization.
References
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
Creighton University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
Jiang, M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2793. Retrieved from [Link]
IPL.org. (n.d.). Recrystallizing Benzoic Acid Lab Report. Retrieved from [Link]
M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. Retrieved from [Link]
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
ChemSynthesis. (n.d.). 1-fluoro-3-methoxybenzene. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. Retrieved from [Link]
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
ChemRxiv. (2020). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
SciELO México. (2013). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México, 7(1), 13-18. Retrieved from [Link]
Technical Support Center: Navigating Coupling Reactions with 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding coupling re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding coupling reactions involving 4-fluoro-2-methoxy-3-methylbenzoic acid. Our focus is on minimizing side reactions and optimizing yields for this sterically hindered and electronically complex building block.
Introduction: Understanding the Challenges
4-Fluoro-2-methoxy-3-methylbenzoic acid presents a unique set of challenges in common coupling reactions due to the interplay of its substituents. The ortho-methoxy and ortho-methyl groups create significant steric hindrance around the carboxylic acid, which can impede the approach of coupling partners.[1] Electronically, the methoxy group is electron-donating, which can affect the reactivity of the carboxylic acid.[2][3] This guide will address these challenges in the context of amide bond formation, Suzuki coupling, and esterification reactions.
Section 1: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. However, with a substrate like 4-fluoro-2-methoxy-3-methylbenzoic acid, several side reactions can diminish yields and complicate purification.
FAQ 1: My amide coupling reaction with an amine is sluggish or failing. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in amide coupling with this substrate is often a result of a combination of steric hindrance and the electronic nature of the benzoic acid.[4] The bulky ortho-methoxy and -methyl groups can prevent the effective approach of the amine to the activated carboxylic acid.[5]
Troubleshooting Strategies:
Choice of Coupling Reagent: For sterically hindered acids, standard coupling reagents may be insufficient. Consider more potent activating agents.
Uronium/Aminium-based reagents: HATU, HBTU, and COMU are generally effective for hindered couplings.[6] Pre-activation of the carboxylic acid for 5-15 minutes before adding the amine can be beneficial.[7]
Phosphonium-based reagents: PyBOP and PyAOP are also excellent choices for difficult couplings. An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.[6]
Carbodiimides with additives: While common, DCC or EDC alone may be ineffective. The addition of HOBt or HOAt is crucial to enhance reactivity and suppress side reactions like racemization.[6][8]
Conversion to Acyl Fluoride: In particularly challenging cases, converting the carboxylic acid to the corresponding acyl fluoride can be highly effective. Acyl fluorides are more reactive than the parent acid and can overcome steric barriers.[5] This can often be done in situ using reagents like cyanuric fluoride or XtalFluor-E®.
Reaction Conditions:
Solvent: Use polar aprotic solvents like DMF, NMP, or DMSO to ensure solubility of all components.[4]
Temperature: While room temperature is a common starting point, gentle heating (40-60 °C) may be necessary to overcome the activation energy for sterically demanding substrates. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[4]
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to scavenge the acid produced during the reaction.
Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.
FAQ 2: I am observing significant amounts of a guanidinium byproduct. What is causing this and how can I prevent it?
Answer:
This side reaction is specific to the use of uronium/aminium-based coupling reagents like HATU and HBTU. It occurs when the coupling reagent reacts directly with the amine coupling partner before it can react with the activated carboxylic acid.
Solutions:
Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures the formation of the active ester intermediate and minimizes the free coupling reagent available to react with the amine.[7]
Stoichiometry: Use a 1:1 molar ratio of the coupling reagent to the carboxylic acid. An excess of the coupling reagent increases the likelihood of this side reaction.
Section 2: Suzuki-Miyaura Cross-Coupling
The fluorine atom on 4-fluoro-2-methoxy-3-methylbenzoic acid can potentially participate in Suzuki-Miyaura cross-coupling reactions. However, activating the C-F bond is challenging and can lead to side reactions.[9]
FAQ 3: My Suzuki coupling reaction is giving low yields of the desired biaryl product, and I see byproducts from protodefluorination. How can I address this?
Answer:
Low yields and protodefluorination (replacement of fluorine with hydrogen) are common issues in Suzuki couplings of aryl fluorides. The strong C-F bond requires specialized catalytic systems for efficient activation.[9]
Troubleshooting Strategies:
Catalyst and Ligand Selection:
Palladium Pre-catalyst: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or more active Pd(0) sources like Pd₂(dba)₃.[10]
Ligands: Bulky, electron-rich phosphine ligands are crucial for activating the C-F bond. Consider using ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11]
Base and Solvent System:
Base: A strong, non-nucleophilic base is required. K₃PO₄ or Cs₂CO₃ are often effective.[9] The base activates the boronic acid for transmetalation.[10]
Solvent: Anhydrous, aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used.[9] The water can play a role in the catalytic cycle, but excess water can lead to protodeboronation of the boronic acid.
Boronic Acid Partner:
Stability: If protodeboronation is an issue, consider using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[12]
Table 1: Recommended Conditions for Suzuki Coupling of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
Parameter
Recommendation
Rationale
Catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Commonly used and effective palladium sources.[10]
Ligand
SPhos, XPhos, or IPr
Bulky, electron-rich ligands that facilitate oxidative addition to the C-F bond.[11]
Base
K₃PO₄ or Cs₂CO₃
Strong, non-nucleophilic bases to activate the boronic acid.[9]
Solvent
Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O
Aprotic solvent with controlled water content to balance reactivity and side reactions.
Temperature
80-120 °C
Higher temperatures are often required to overcome the activation energy of C-F bond cleavage.[9]
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions to monitor.
Section 3: Esterification
Esterification of the sterically hindered 4-fluoro-2-methoxy-3-methylbenzoic acid can be challenging, particularly with bulky alcohols.
FAQ 4: Standard Fischer esterification of my benzoic acid with a secondary or tertiary alcohol is giving very low yields. What can I do?
Answer:
The steric hindrance from the ortho-methoxy and -methyl groups significantly slows down the rate of Fischer esterification, which is an equilibrium-controlled process.[13] For hindered substrates, alternative methods are often necessary.
Troubleshooting Strategies:
More Forcing Conditions (for primary alcohols): For less hindered alcohols, you can try to push the Fischer esterification equilibrium by using the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄), along with removal of water using a Dean-Stark apparatus.
Activation of the Carboxylic Acid: For more hindered alcohols, activating the carboxylic acid is the most effective approach.
Acyl Chloride Formation: Convert the benzoic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with the alcohol, often in the presence of a base like pyridine or triethylamine.
Carbodiimide Coupling: Similar to amide formation, you can use a carbodiimide like DCC or EDC in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the esterification.[14]
Specialized Methods for Hindered Esters:
Dissolving the hindered benzoic acid in 100% sulfuric acid followed by quenching with the desired alcohol can be an effective method for forming highly hindered esters.[15]
Section 4: Protecting Group and Methoxy Group Stability
FAQ 5: I am concerned about the potential for ether cleavage of the methoxy group under harsh reaction conditions. Is this a valid concern and how can I mitigate it?
Answer:
Yes, this is a valid concern, especially under strongly acidic conditions and high temperatures. The methoxy group can be cleaved by strong acids like HBr, HI, or Lewis acids such as BBr₃.[16]
Mitigation Strategies:
Avoid Strong Protic and Lewis Acids: Whenever possible, choose reaction conditions that do not involve strong, demethylating acids, particularly at elevated temperatures.
Temperature Control: Carefully control the reaction temperature. Ether cleavage is often more pronounced at higher temperatures.
Alternative Synthetic Routes: If a reaction requires conditions known to cleave methoxy groups, consider if the coupling reaction can be performed earlier in the synthetic sequence before the methoxy group is introduced, or if an alternative protecting group strategy is feasible.
References
Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?[Link]
A to Z Chemistry. (2020). The Ortho Effect of benzoic acids. [Link]
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]
Fias, S., et al. (2003). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]
Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(18), 6824-6829. [Link]
Reddit. (2024). Struggling with amide coupling. [Link]
Olsen, C. A. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Bites. [Link]
Pesch, J., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(15), 3045-3050. [Link]
Li, W., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4333. [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
Leggio, A., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
National Center for Biotechnology Information. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
Macharia, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
ResearchGate. (2015). Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Link]
Fields, G. B. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis, 21, 151-203. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796-8806. [Link]
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(20), 5641-5645. [Link]
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
Nolan, S. P., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂. Organic Letters, 19(16), 4255-4258. [Link]
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14310-14311. [Link]
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
Vetticatt, M. J., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13(1), 1-10. [Link]
1H NMR spectrum analysis of 4-Fluoro-2-methoxy-3-methylbenzoic acid
Comparative Guide: High-Field vs. Benchtop H NMR Analysis of 4-Fluoro-2-methoxy-3-methylbenzoic acid As pharmaceutical pipelines increasingly demand rapid structural verification, the analytical landscape is shifting.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: High-Field vs. Benchtop
H NMR Analysis of 4-Fluoro-2-methoxy-3-methylbenzoic acid
As pharmaceutical pipelines increasingly demand rapid structural verification, the analytical landscape is shifting. While high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers remain the gold standard for resolving complex spin systems, recent advancements in permanent magnet technology have positioned low-field benchtop NMR as a highly viable, cost-effective alternative for routine analysis[1].
This guide provides an objective, data-driven comparison of High-Field (400 MHz) versus Benchtop (80 MHz)
H NMR platforms. By utilizing (CAS: 1301718-06-8) as our model compound[2], we will explore how variations in magnetic field strength impact the resolution of complex H-F heteronuclear couplings, and provide a self-validating experimental workflow to ensure absolute trustworthiness in your structural assignments.
Molecular Architecture & Spin System Dynamics
4-Fluoro-2-methoxy-3-methylbenzoic acid (C
HFO) is a tetrasubstituted aromatic building block. Its NMR profile is uniquely challenging due to the presence of a 100% naturally abundant, spin-½ F nucleus, which induces extensive heteronuclear scalar coupling (-coupling) across the molecule.
Understanding the causality behind the observed multiplets requires mapping the spin-spin coupling network:
Aromatic Protons (H5 & H6): H5 is situated between the fluorine atom (C4) and H6. It experiences strong ortho-coupling from both H6 (
Hz) and F ( Hz), resulting in a pseudo-triplet. H6 experiences ortho-coupling from H5 and meta-coupling from F ( Hz), yielding a doublet of doublets.
Methyl Group (C3-CH
): Positioned ortho to the fluorine atom, the methyl protons experience through-bond spin polarization, resulting in a distinct doublet ( Hz).
The fundamental difference between 400 MHz and 80 MHz platforms lies in the spectral dispersion. The chemical shift difference in Hertz (
) is directly proportional to the magnetic field strength (), while scalar coupling constants () are field-independent.
High-Field (400 MHz): The
ratio is heavily weighted toward . The spectrum adheres to first-order mechanics (AMX spin system), yielding cleanly separated multiplets.
Benchtop (80 MHz): The
is compressed by a factor of 5. As approaches 1, the spectrum transitions into second-order mechanics (ABX spin system). This causes "roofing" effects and severe signal overlap in the aromatic region. However, despite this immense resolution difference, chemometric studies demonstrate that benchtop NMR offers comparable quantitative performance for routine functional group analysis[3].
Experimental Protocols
To ensure a self-validating system, both platforms must be evaluated using identical sample preparations. Standard laboratory safety protocols, including appropriate PPE, must be observed when handling fluorinated organic acids and organic solvents[4].
Phase 1: Sample Preparation
Weighing: Accurately weigh 15.0 mg of 4-Fluoro-2-methoxy-3-methylbenzoic acid into a clean glass vial.
Solvation: Add 0.6 mL of DMSO-
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Benzoic acids often exhibit poor solubility in CDCl
. DMSO- fully solubilizes the compound and strongly hydrogen-bonds with the carboxylic acid proton, reducing its chemical exchange rate and allowing it to be observed as a broad singlet rather than exchanging into the baseline.
Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.
Phase 2: Acquisition Parameters
High-Field (400 MHz): Pulse sequence: standard 1D zg30. Number of Scans (NS): 16. Relaxation Delay (D1): 2.0 s.
Benchtop (80 MHz): Pulse sequence: standard 1D. Number of Scans (NS): 64. Relaxation Delay (D1): 2.0 s.
Causality: Signal-to-noise ratio (SNR) scales with
. To achieve comparable SNR at 80 MHz, the number of transients must be increased (). The 2.0 s D1 ensures complete recovery of longitudinal magnetization () for the slowly relaxing methyl protons, guaranteeing accurate integration.
Figure 2: Comparative experimental workflow for NMR acquisition and structural verification.
Comparative Data Analysis
The following table summarizes the quantitative data extracted from both platforms.
Proton Environment
Chemical Shift (, ppm)
400 MHz Multiplicity & Coupling (, Hz)
80 MHz Resolution Profile
-COOH (C1)
~13.10
Broad singlet (br s)
Broad singlet, lower intensity
Ar-H (C6)
7.65
Doublet of doublets (, )
Overlapping multiplet (Second-order)
Ar-H (C5)
7.15
Pseudo-triplet (, )
Overlapping multiplet (Second-order)
-OCH (C2)
3.88
Singlet (s)
Sharp singlet
-CH (C3)
2.25
Doublet (d, )
Apparent singlet (Unresolved -coupling)
Analytical Insights:
At 400 MHz, the
coupling of the methyl group (2.25 ppm) is cleanly resolved as a 2.5 Hz doublet. At 80 MHz, the inherent line width and lower digital resolution obscure this fine splitting, causing it to appear as a broadened singlet. Similarly, the aromatic protons at 80 MHz merge into a complex multiplet, whereas the 400 MHz system distinctly isolates H5 and H6.
Advanced Validation:
H{
F} Decoupling
To ensure absolute trustworthiness in the structural assignment, a self-validating experiment must be performed on the high-field system: Fluorine-decoupled proton NMR (
H{F}) .
By applying a continuous radiofrequency (RF) irradiation pulse at the exact resonance frequency of the
F nucleus during the H acquisition, the heteronuclear scalar couplings are eliminated.
The Result: The methyl doublet at 2.25 ppm collapses into a sharp singlet. The complex aromatic multiplets at 7.15 ppm and 7.65 ppm simplify into a clean AB doublet system (
Hz).
The Causality: This collapse proves unequivocally that the original splitting was caused by proximity to the fluorine atom, thereby ruling out the presence of structural isomers (e.g., 5-fluoro isomers) or uncharacterized impurities.
Conclusion & Recommendations
Both platforms serve distinct, highly valuable roles in the modern analytical laboratory.
High-Field NMR (400+ MHz) remains mandatory for de novo structural elucidation and the resolution of fine heteronuclear couplings (
H-F). It provides the necessary spectral dispersion to definitively map complex spin systems.
Benchtop NMR (80 MHz) is an exceptionally powerful tool for routine structural verification, reaction monitoring, and quality control. While it cannot resolve the fine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
methyl coupling, it accurately confirms the presence, integration, and general chemical shift of the methoxy, methyl, and aromatic environments with significantly lower capital investment.
For drug development professionals, deploying benchtop systems for intermediate step-checks while reserving high-field time for final API validation represents the most cost-effective and time-efficient workflow.
References
Burger, J., et al. (2022). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin". Journal of Pharmaceutical and Biomedical Analysis.Link
Combi-Blocks (2023). "Safety Data Sheet: 4-Fluoro-2-methoxy-3-methylbenzoic acid". Link
Gracia-Vitoria, J., et al. (2022). "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study". Industrial Crops and Products. Link
Sigma-Aldrich. "4-Fluoro-2-methoxy-3-methylbenzoic acid | 1301718-06-8". Link
Technology Networks (2024). "Benchtop NMR Breaks New Ground". Link
A Comparative Guide to the Crystal Structures of Substituted Fluorobenzoic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure data for a series of substituted fluorobenzoic acids. It is intended for researchers, scientists, and drug development professionals who are engaged in cr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the crystal structure data for a series of substituted fluorobenzoic acids. It is intended for researchers, scientists, and drug development professionals who are engaged in crystal engineering, polymorphism studies, and the rational design of pharmaceutical cocrystals. We will explore how the position and nature of substituents on the fluorobenzoic acid scaffold influence molecular conformation, intermolecular interactions, and overall crystal packing. This guide synthesizes experimental data from the Cambridge Structural Database (CSD) and published literature, offering a comparative framework and detailed experimental protocols.
The Significance of Fluorine in Crystal Engineering
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. In the solid state, the highly electronegative and weakly polarizable nature of fluorine leads to a rich variety of intermolecular interactions, such as hydrogen bonds and halogen bonds, which play a crucial role in determining the crystal packing. Understanding these interactions is paramount for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
Comparative Analysis of Crystal Structures
The following table summarizes key crystallographic data for a selection of substituted fluorobenzoic acids. This data has been compiled from the Cambridge Structural Database (CSD) and peer-reviewed publications. The CCDC number provides a direct link to the complete crystallographic information for further investigation.
Polymorphism: It is important to note that different crystalline forms (polymorphs) of these compounds may exist, each with unique crystal packing and physical properties. The data presented here represents a single determined structure for each compound.
Symmetry: The majority of the listed structures crystallize in the centrosymmetric space group P2₁/c, which is common for organic molecules.
Unit Cell Dimensions: The unit cell parameters vary significantly with the substitution pattern, reflecting the different packing arrangements adopted by the molecules to accommodate the substituents and optimize intermolecular interactions.
Ortho-Substitution Effects: In 2-fluorobenzoic acid and its di- and tri-fluoro-substituted analogues, the presence of a substituent at the ortho position can lead to a twist of the carboxylic acid group relative to the plane of the benzene ring due to steric hindrance[9]. This conformational change has a profound impact on the hydrogen bonding motifs.
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure of substituted fluorobenzoic acids relies on single-crystal X-ray diffraction. The following protocol outlines the key steps involved.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-methoxy-3-methylbenzoic Acid
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a critical com...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2-methoxy-3-methylbenzoic acid, grounding procedural guidance in established safety principles and regulatory frameworks.
Understanding the "Why": The Rationale Behind Proper Disposal
Improper disposal of chemical waste, such as pouring it down the drain or discarding it with regular trash, is strictly prohibited and poses significant risks.[1][2] Halogenated organic compounds can persist in the environment and may exhibit toxic effects.[3][4] Furthermore, federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate specific procedures for the management of hazardous waste to protect both human health and the environment.[1] Laboratories in academic and research settings must adhere to these regulations, which often include specific guidelines for waste accumulation, storage, and disposal.[5][6]
The core principles of proper chemical waste disposal revolve around:
Waste Characterization: Accurately identifying the hazards associated with the waste.
Segregation: Separating incompatible waste streams to prevent dangerous reactions.[2]
Containment: Using appropriate, clearly labeled, and sealed containers.[1][2]
Documentation and Compliance: Maintaining records and following all institutional and regulatory procedures.[1]
Step-by-Step Disposal Protocol for 4-Fluoro-2-methoxy-3-methylbenzoic Acid
This protocol is based on best practices for handling halogenated organic compounds and general laboratory chemical waste.
Part 1: Waste Characterization and Hazard Assessment
Given the absence of a specific SDS, we will infer the potential hazards of 4-Fluoro-2-methoxy-3-methylbenzoic acid from analogous compounds such as 4-(Difluoromethyl)-3-methoxybenzoic acid, 3-Fluoro-4-methoxybenzoic acid, and 2-Fluoro-4-methoxybenzoic acid. These related compounds are consistently classified with the following hazards:
Based on this data, it is prudent to handle 4-Fluoro-2-methoxy-3-methylbenzoic acid as a hazardous waste.
Part 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks:
Eye Protection: Chemical safety goggles or a face shield.[9][11]
Hand Protection: Chemically resistant gloves (e.g., nitrile).[9][10]
Body Protection: A lab coat and closed-toe shoes.[9]
Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust mask or work in a well-ventilated area, such as a fume hood.[9][12]
Part 3: Waste Segregation and Collection
Proper segregation is paramount to prevent accidental and dangerous chemical reactions.
Designate a Waste Stream: 4-Fluoro-2-methoxy-3-methylbenzoic acid should be disposed of in a designated "Halogenated Organic Waste" stream.[13] Do not mix it with non-halogenated solvents or other incompatible waste types.
Solid vs. Liquid Waste:
Solid Waste: If the compound is in solid form, collect it in a clearly labeled, sealable container designated for solid hazardous waste.[9]
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The solvent will determine the specific waste stream. For instance, if dissolved in a halogenated solvent like dichloromethane, it belongs in the "Halogenated Solvents" container. If dissolved in a non-halogenated solvent like acetone, it should be placed in the "Non-Halogenated Solvents" container, but the presence of the halogenated acid must be noted on the label.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Emergency response workflow for a chemical spill.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Fluoro-2-methoxy-3-methylbenzoic acid, thereby protecting themselves, their colleagues, and the environment.
References
Daniels Health. (2025, May 21).
Vanderbilt University Medical Center.
American Chemical Society.
Labor Security System.
U.S. Environmental Protection Agency. (2025, November 25).
Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 4-(Difluoromethyl)-3-methoxybenzoic acid.
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-2-methylbenzoic acid.
Synquest Labs. Safety Data Sheet: 3-Fluoro-4-methoxybenzoic acid.
Apollo Scientific. Safety Data Sheet: 2-Fluoro-4-methoxybenzoic acid.
Fisher Scientific. Safety Data Sheet: 2-Fluoro-4-methoxybenzoic acid.
ECHEMI. Safety Data Sheet: 4-FLUORO-3-HYDROXYBENZOIC ACID.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
Personal protective equipment for handling 4-Fluoro-2-methoxy-3-methylbenzoic acid
Executive Summary 4-Fluoro-2-methoxy-3-methylbenzoic acid is a functionalized organic building block commonly used in medicinal chemistry. While stable under standard conditions, it presents specific risks due to its aci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluoro-2-methoxy-3-methylbenzoic acid is a functionalized organic building block commonly used in medicinal chemistry. While stable under standard conditions, it presents specific risks due to its acidic nature and fluorinated structure.
Critical Risk: Thermal decomposition releases Hydrogen Fluoride (HF) , a highly toxic and corrosive gas.
Operational Directive: All handling of the dry powder must occur within a certified chemical fume hood.
Hazard Mechanics & Risk Assessment
The following analysis establishes the causality behind the PPE recommendations.
The "Irritant Triad" Mechanism
This compound acts as a contact irritant. Upon contact with moisture (sweat, mucous membranes, ocular fluid), the carboxylic acid moiety (
) protonates local tissue, leading to immediate irritation.
Ocular Risk: High.[1][2][3] The fine particulate nature of the solid allows it to bypass standard safety glasses, dissolving in tear fluid to create a localized acidic environment that can cause corneal opacity if untreated.
Respiratory Risk: Inhalation of dust triggers inflammation of the upper respiratory tract (H335).
The Fluorine Factor (Thermal Decomposition)
Unlike non-fluorinated benzoic acids, this compound contains a stable Carbon-Fluorine (C-F) bond. However, in the event of a fire or heating above decomposition temperatures (
), this bond ruptures to release Hydrogen Fluoride (HF).
Implication: Standard organic vapor respirators are insufficient during a fire involving this chemical. Self-Contained Breathing Apparatus (SCBA) is required for emergency fire response.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the Barrier-to-Hazard ratio.
Nitrile provides excellent resistance to solid organic acids. Double gloving allows the outer glove to be shed immediately upon contamination without exposing skin.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+ / EN 166)
Safety glasses are insufficient for fine powders. Goggles provide a seal that prevents airborne dust from migrating behind the lens and contacting the eye.
Respiratory
Fume Hood (Primary)N95/P100 Mask (Secondary)
Engineering controls (Hood) are the primary defense. Use N95 only if weighing outside a hood is unavoidable (highly discouraged).
Body
Lab Coat (High-neck, cotton/poly blend)
Prevents particulate accumulation on street clothes. 100% cotton is preferred in synthesis labs to minimize static buildup which disperses powder.
Operational Workflow: Step-by-Step Protocol
Phase 1: Pre-Operational Check
Verify Engineering Controls: Ensure fume hood face velocity is between 0.4 – 0.6 m/s .
Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun if available to prevent "fly-away" powder during weighing.
Phase 2: Weighing & Transfer
Positioning: Place the balance at least 15 cm (6 inches) back from the hood sash.
Taring: Tare the receiving vessel, not the spatula.
Transfer:
Use a narrow-neck funnel to minimize dust generation.
Pro-Tip: If the powder is clumpy, do not crush it in the open air. Dissolve it in the solvent (e.g., DMSO, Methanol) inside the hood before transfer if the protocol permits.
Phase 3: Solubilization (The Critical Transition)
Once dissolved, the hazard profile shifts from Inhalation (Dust) to Permeation (Liquid) .
Solvent Synergy: If dissolved in DMSO or DMF, the skin absorption rate increases significantly.
Action: If a splash occurs on gloves while the compound is in solution, change gloves immediately . The solvent acts as a carrier vehicle, dragging the fluorinated acid through the nitrile barrier.
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
Liquid Spill: Absorb with vermiculite or sand.
Decontamination: Clean the surface with a dilute Sodium Bicarbonate (
) solution to neutralize any residual acid.
Waste Disposal
Classification: Hazardous Organic Waste (Acidic).
Protocol:
Collect in a dedicated "Organic Acid" waste container.
Do NOT mix with strong oxidizers (e.g., Nitric Acid) or active metals.
Label clearly as "Contains Fluorinated Organics" to alert downstream waste handlers of the HF potential during incineration.
Visualization: Safe Handling Lifecycle
The following diagram outlines the logical flow of safety decisions during the experimental lifecycle.
Figure 1: The Safe Handling Lifecycle, illustrating the transition from solid-state risks (inhalation) to liquid-state risks (permeation) and the critical thermal decomposition hazard.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776369, 4-Fluoro-2-methoxy-3-methylbenzoic acid. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
University of Washington, Environmental Health & Safety. Laboratory Safety Manual: Corrosives and Irritants. Retrieved from [Link]